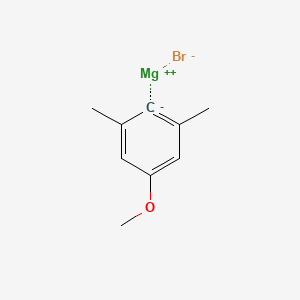

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMgO and is often utilized in various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- is typically synthesized through the reaction of 4-methoxy-2,6-dimethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Coupling Reactions: Participates in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Substitution Reactions: Can replace halides in organic compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Anhydrous solvents like THF or diethyl ether are preferred.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryls: Produced in coupling reactions.

Scientific Research Applications

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Plays a role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The compound acts as a nucleophile in most of its reactions. The magnesium atom coordinates with the oxygen atom of the 4-methoxy group, enhancing the nucleophilicity of the carbon atom bonded to the bromine. This allows the compound to attack electrophilic centers in other molecules, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

- Magnesium, bromo(4-methoxy-3,5-dimethylphenyl)

- Magnesium, bromo(2,6-dimethylphenyl)

Uniqueness

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- is unique due to the presence of the methoxy group, which increases its reactivity and selectivity in certain reactions compared to its analogs. This makes it particularly useful in the synthesis of specific organic compounds where such reactivity is desired.

Biological Activity

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11BrMgO and features a magnesium atom coordinated with a bromo-substituted aromatic ring. The structure is characterized by the presence of a methoxy group and two methyl groups on the aromatic ring, which influence its reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 227.52 g/mol |

| LogP | -0.76990 |

| Polar Surface Area | 9.230 Ų |

Target Interaction

Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- interacts with various biological targets, primarily through its boronic acid moiety. This interaction is crucial for its role in biochemical pathways, particularly in enzyme inhibition and modulation of signaling cascades.

Biochemical Pathways

The compound has been shown to participate in several biochemical pathways:

- Enzyme Inhibition : It can inhibit specific kinases, altering phosphorylation states of proteins involved in cell signaling.

- Gene Expression Modulation : By binding to transcription factors, it influences gene expression related to cellular responses .

Cellular Effects

Research indicates that magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- affects cellular processes such as:

- Cell Signaling : Modulates pathways related to cell growth and apoptosis.

- Metabolic Regulation : Influences metabolic flux by interacting with key enzymes in metabolic pathways.

Dosage Effects

In animal models, dosage variations reveal different biological effects:

- Low Doses : Selective inhibition of enzymes with minimal toxicity.

- High Doses : Potential adverse effects including oxidative stress and inflammation.

Case Studies

- Inhibition of PKMYT1 : A study demonstrated that this compound selectively inhibits PKMYT1, a kinase involved in cell cycle regulation. The inhibition was confirmed through enzymatic assays showing significant potency at low concentrations .

- Impact on Cancer Cells : Another investigation highlighted its potential as an anti-cancer agent by inhibiting specific signaling pathways associated with tumor growth and survival .

Safety and Toxicity

Safety assessments indicate that while magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- exhibits promising biological activity, it also necessitates careful consideration regarding dosage to mitigate toxicity risks. Long-term exposure studies are essential for understanding chronic effects .

Properties

IUPAC Name |

magnesium;1-methoxy-3,5-dimethylbenzene-4-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-7-4-8(2)6-9(5-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDRXIXPRQZULD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[C-]1)C)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.